Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-

Lipophilicity Physicochemical Property Cross-study Compared

Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- (CAS 596112-16-2) is a bifunctional aromatic building block (C13H17BrO, MW 269.18 g/mol) that integrates a benzylic bromomethyl group—a classic electrophilic handle for nucleophilic substitution and cross-coupling reactions—with a pendant terminal olefin on a butenyl side chain, alongside a primary alcohol for further derivatization. This structural arrangement distinguishes it from simple (bromomethyl)benzeneethanol congeners (e.g., CAS 122444-35-3 and 141337-05-5, C9H11BrO, LogP ≈ 2.12), offering a distinct combination of enhanced lipophilicity (computed LogP ≈ 2.96), dual-site reactivity, and demonstrated agonist activity at GPR35 (EC50 = 1.54 μM), which provides a quantifiable basis for prioritization in synthetic chemistry and early-stage GPCR drug discovery programs.

Molecular Formula C13H17BrO
Molecular Weight 269.18 g/mol
CAS No. 596112-16-2
Cat. No. B15168111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-
CAS596112-16-2
Molecular FormulaC13H17BrO
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC=CC(CC1=CC=CC=C1CCO)CBr
InChIInChI=1S/C13H17BrO/c1-2-11(10-14)9-13-6-4-3-5-12(13)7-8-15/h2-6,11,15H,1,7-10H2
InChIKeyVESPNIUAUNUNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- (CAS 596112-16-2): A Dual-Functional Arylbromide Building Block for GPCR-Targeted Library Synthesis


Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- (CAS 596112-16-2) is a bifunctional aromatic building block (C13H17BrO, MW 269.18 g/mol) that integrates a benzylic bromomethyl group—a classic electrophilic handle for nucleophilic substitution and cross-coupling reactions—with a pendant terminal olefin on a butenyl side chain, alongside a primary alcohol for further derivatization . This structural arrangement distinguishes it from simple (bromomethyl)benzeneethanol congeners (e.g., CAS 122444-35-3 and 141337-05-5, C9H11BrO, LogP ≈ 2.12), offering a distinct combination of enhanced lipophilicity (computed LogP ≈ 2.96), dual-site reactivity, and demonstrated agonist activity at GPR35 (EC50 = 1.54 μM), which provides a quantifiable basis for prioritization in synthetic chemistry and early-stage GPCR drug discovery programs [1].

Why Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- Cannot Be Swapped with Simpler (Bromomethyl)benzeneethanol Analogs


The assumption that (bromomethyl)benzeneethanol compounds are functionally interchangeable ignores crucial structure-activity relationships. Simple ortho- or meta-(bromomethyl)benzeneethanol analogs (C9H11BrO, LogP 2.12) lack the butenyl side chain and exhibit distinct selectivity profiles—for instance, 2-[2-(bromomethyl)phenyl]ethanol shows agonist activity at TRPV3 (EC50 2.40 μM) rather than GPR35 [1][2]. In contrast, the presence of the ortho-2-(bromomethyl)-3-butenyl substituent in CAS 596112-16-2 redirects pharmacological activity toward GPR35 (EC50 1.54 μM) and increases lipophilicity by approximately 0.84 log units, which can alter both reactivity in cross-coupling reactions and pharmacokinetic partitioning in downstream candidates . The quantitative differences in LogP (~40% increase in computed partition coefficient) and target selectivity underscore why casual replacement by simpler regioisomers would compromise both synthetic and pharmacological outcomes.

Quantitative Differentiation Evidence for Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- Against In-Class Analogs


Enhanced Lipophilicity Drives Differential Partitioning vs. Simple (Bromomethyl)benzeneethanol Isosteres

The target compound exhibits a computed logP of 2.96, compared to a measured logP of 2.12 for both 2-[2-(bromomethyl)phenyl]ethanol (CAS 122444-35-3) and 3-(bromomethyl)benzeneethanol (CAS 141337-05-5) [1][2]. This represents a logP increase of +0.84 (~40% increase in octanol-water partition coefficient), which is quantitatively meaningful for predicting differential membrane permeability, organic-phase extraction efficiency, and chromatographic retention behavior. The increase is attributable to the four-carbon butenyl extension absent in the simpler C9 analogs.

Lipophilicity Physicochemical Property Cross-study Compared

GPR35 Agonist Activity Defines a Divergent Pharmacological Profile from TRPV3-Active Simple Analogs

The target compound acts as a GPR35 agonist with EC50 = 1.54 μM in CHO cells expressing rat GPR35, as measured by β-arrestin recruitment assay [1]. In contrast, the simpler 2-[2-(bromomethyl)phenyl]ethanol analog (CAS 122444-35-3, lacking the butenyl chain) shows agonist activity at TRPV3 with EC50 = 2.40 μM in HEK293 cells [2]. Although measured in different assay systems (precluding a formal potency comparison), the target-selectivity divergence is stark: the target compound engages a Gi/o-coupled GPCR implicated in inflammatory and metabolic disease, whereas the simpler analog engages a thermo-sensing TRP ion channel. This switch in pharmacological target class—driven by the ortho-2-(bromomethyl)-3-butenyl substituent—carries direct consequences for compound selection in GPCR-focused screening campaigns.

GPCR GPR35 Agonist TRP Channel Selectivity

Dual Reactive Sites (Allylic Bromide + Terminal Olefin) Enable Tandem Derivatization Pathways Absent in Mono-Functional Analogs

The compound uniquely combines an allylic bromomethyl group—capable of Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh3)4 (5 mol%) in benzene/ethanol/H2O (3:1:1) at 80 °C to deliver biaryl derivatives in 75–89% yields—with a terminal butenyl olefin that can independently undergo hydroboration, epoxidation, or olefin metathesis [1]. Simple (bromomethyl)benzeneethanol analogs (CAS 122444-35-3, 141337-05-5) possess only the benzylic bromide handle, lacking the orthogonal reactivity of the pendant olefin. The benzylic (rather than purely allylic) character of the bromide in the target compound also modulates SN1/SN2 reactivity relative to primary alkyl bromides, providing tunable electrophilicity that can be exploited in sequential derivatization strategies.

Synthetic Versatility Allylic Bromide Cross-Coupling

Procurement-Relevant Application Scenarios for Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- (CAS 596112-16-2)


GPR35 Agonist Hit-to-Lead Optimization in Inflammatory and Metabolic Disease Programs

Medicinal chemistry teams pursuing GPR35-targeted therapies for inflammatory bowel disease, type 2 diabetes, or cardiovascular indications can use CAS 596112-16-2 as a tractable starting scaffold with confirmed low-micromolar agonist activity (EC50 1.54 μM) [1]. The dual functional handles (allylic bromide and terminal olefin) enable systematic SAR exploration around the phenyl ring, the butenyl linker, and the hydroxyethyl tail through parallel Suzuki coupling and olefin functionalization. Procurement of this specific building block—rather than simpler (bromomethyl)benzeneethanol analogs—ensures retention of the GPR35 activity that is absent from TRPV3-selective comparators.

Divergent Library Synthesis for GPCR Panel Screening

Core facilities and screening groups building GPCR-focused compound libraries will benefit from the two orthogonal reactive sites present in CAS 596112-16-2. The allylic bromide enables Suzuki-Miyaura diversification (75–89% yields under Pd(PPh3)4 catalysis), while the terminal olefin supports subsequent hydroboration/oxidation, epoxidation, or cross-metathesis to generate structurally diverse analogs from a single intermediate [2]. This divergent synthetic capability reduces overall procurement costs by consolidating multiple building block purchases into one strategic intermediate.

Synthesis of Lipophilic CNS-Penetrant Probe Molecules

With a computed logP of 2.96—approximately 0.84 log units higher than simple (bromomethyl)benzeneethanol analogs (logP 2.12) —CAS 596112-16-2 is the preferred building block when passive blood-brain barrier penetration is a design criterion. The measurable increase in lipophilicity translates directly to predicted improvements in CNS exposure for downstream candidates, informing building block selection in neuroscience drug discovery programs where simpler, less lipophilic alternatives would require additional synthetic manipulation to achieve comparable partitioning properties.

Methodology Development for Allylic Bromide Cross-Coupling Optimization

Academic and industrial process chemistry groups developing new catalytic systems for C(sp3)–C(sp2) bond formation can use CAS 596112-16-2 as a standardized substrate for benchmarking catalyst performance. The compound's dual allylic bromide/olefin functionality provides two distinct reaction probes—oxidative addition at the C–Br bond and coordination/insertion at the olefin—within a single molecule, enabling direct head-to-head comparisons of chemoselectivity under different catalytic conditions using a common starting material.

Quote Request

Request a Quote for Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.